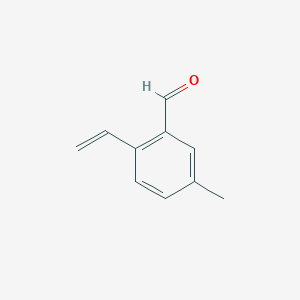
5-Methyl-2-vinylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of benzaldehyde, featuring a methyl group at the 5-position and a vinyl group at the 2-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-2-vinylbenzaldehyde can be synthesized through various methods. One common approach involves the reduction and cross-coupling of substituted benzaldehydes. For instance, a two-step, one-pot procedure can be employed, where a stable aluminum hemiaminal serves as a tetrahedral intermediate, protecting the latent aldehyde. This intermediate can then undergo cross-coupling with organometallic reagents to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or borane (BH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Methyl-2-vinylbenzoic acid.
Reduction: 5-Methyl-2-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-2-vinylbenzaldehyde has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-vinylbenzaldehyde depends on its specific application. In the context of its use in organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary depending on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-Vinylbenzaldehyde: Lacks the methyl group at the 5-position.
5-Methylbenzaldehyde: Lacks the vinyl group at the 2-position.
2-Methyl-5-vinylbenzaldehyde: A positional isomer with the methyl and vinyl groups swapped.
Uniqueness
5-Methyl-2-vinylbenzaldehyde is unique due to the presence of both the methyl and vinyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its similar compounds. This unique structure makes it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C10H10O |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-ethenyl-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H10O/c1-3-9-5-4-8(2)6-10(9)7-11/h3-7H,1H2,2H3 |
Clave InChI |
NLJHZVURLXDEBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)
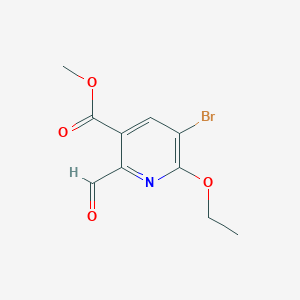

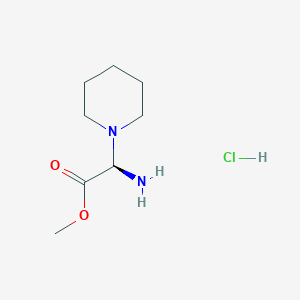
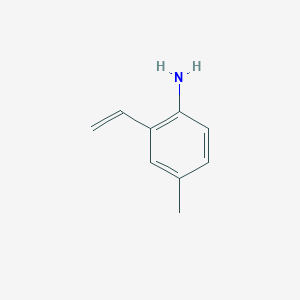
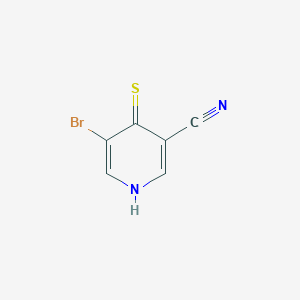
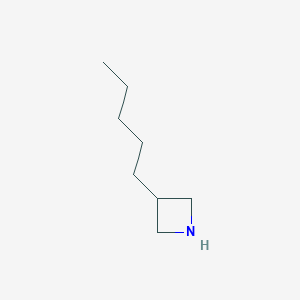
![N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)

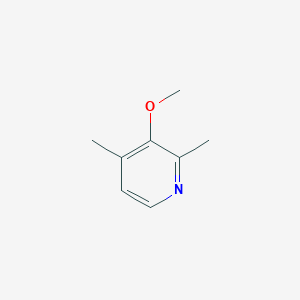
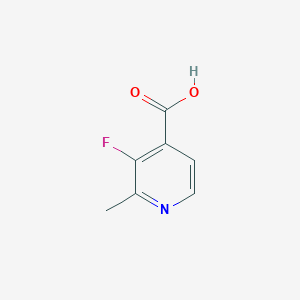
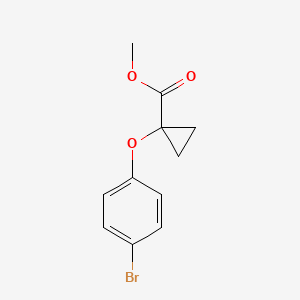
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
